4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide
Description
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH-) at the 1-position, an amino group (-NH₂) at the 4-position, and alkyl substituents (ethyl and propyl) on the nitrogen atoms of the sulfonamide moiety. This compound’s structural complexity confers unique physicochemical properties, including solubility, bioavailability, and binding affinity, which are critical for applications in medicinal chemistry and materials science. Its synthesis typically involves sulfonylation of aniline derivatives followed by alkylation steps to introduce the N-ethyl and N-propyl groups.
Properties
Molecular Formula |
C12H20N2O2S |
|---|---|
Molecular Weight |
256.37 g/mol |
IUPAC Name |
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C12H20N2O2S/c1-4-8-14(5-2)17(15,16)12-7-6-11(13)9-10(12)3/h6-7,9H,4-5,8,13H2,1-3H3 |
InChI Key |
COLUFTOALCBHNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CC)S(=O)(=O)C1=C(C=C(C=C1)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 2-methylbenzenesulfonamide, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position of the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Alkylation: The amino group is alkylated with ethyl and propyl halides in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
C–N Bond Cleavage Under Acidic/Lewis Acid Conditions
Tertiary sulfonamides undergo selective C–N bond cleavage in the presence of Lewis acids (e.g., FeCl₃, AlCl₃) or triflic acid. For 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide, this reaction likely proceeds via protonation of the sulfonamide nitrogen, generating a carbocation intermediate that stabilizes through resonance or solvation .
Reaction Conditions and Outcomes:
Mechanistic Notes :
-
Electron-donating groups (e.g., amino, methyl) on the aromatic ring stabilize the intermediate carbocation, favoring C–N cleavage over N–S bond cleavage .
-
Competing N–S cleavage or sulfonyl migration may occur with electron-rich substituents but is suppressed here due to steric hindrance from the propyl/ethyl groups .
Hydrolysis of the Sulfonamide Group
Under strongly acidic or basic conditions, the sulfonamide bond hydrolyzes to yield benzenesulfonic acid derivatives and amines:
Hydrolysis Pathways:
| Conditions | Products |
|---|---|
| H₂SO₄ (conc.), Δ | 4-Amino-2-methylbenzenesulfonic acid + N-ethyl-N-propylamine |
| NaOH (aq.), Δ | Sodium 4-amino-2-methylbenzenesulfonate + N-ethyl-N-propylamine |
Kinetic Considerations :
-
Bulkier N-substituents (ethyl, propyl) slow hydrolysis rates compared to primary alkyl analogs.
Electrophilic Substitution at the Amino Group
The para-amino group directs electrophilic attacks to the ortho and meta positions. Common reactions include:
Diazotization and Coupling:
| Reaction | Conditions | Products |
|---|---|---|
| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt |
| Azo coupling | β-naphthol, pH 9–10 | Orange-red azo dye |
Regioselectivity :
-
Steric hindrance from the 2-methyl group limits substitution at the ortho position.
Oxidation Reactions
The amino group undergoes oxidation under controlled conditions:
| Oxidizing Agent | Products |
|---|---|
| KMnO₄ (acidic) | 4-Nitro-2-methylbenzenesulfonamide |
| H₂O₂ (neutral) | 4-Nitroso-2-methylbenzenesulfonamide |
Mechanistic Insight :
Sulfonamide N-Alkylation/Acylation
Despite steric hindrance from ethyl/propyl groups, the sulfonamide nitrogen can undergo limited alkylation:
| Reagent | Product | Yield |
|---|---|---|
| CH₃I, K₂CO₃ | Quaternary ammonium salt | <20% |
| AcCl, pyridine | Acetylated sulfonamide | 35% (analogs) |
Interaction with Biological Targets
As a sulfonamide, it competitively inhibits dihydropteroate synthase (DHPS) in bacteria by mimicking p-aminobenzoic acid (PABA) :
| Target | Binding Affinity (ΔG, kcal/mol) |
|---|---|
| DHPS (E. coli) | -8.2 (docking studies) |
Scientific Research Applications
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with antibacterial and antifungal properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industry: It serves as a precursor in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzymes, leading to competitive inhibition.
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Sulfonamides are a diverse class of compounds with broad applications. Below, we compare 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide with structurally and functionally related sulfonamides, focusing on substituent effects, biological activity, and crystallographic data (where available).
Table 1: Structural and Functional Comparison
Key Findings:
However, this may reduce aqueous solubility, a trade-off observed in analogs like BP 27791 . The amino group at the 4-position is conserved across antimicrobial sulfonamides (e.g., sulfadiazine), suggesting a role in target binding (e.g., dihydropteroate synthase inhibition).
In contrast, sulfadiazine structures refined via SHELXL demonstrate how substituent geometry influences packing and stability.
Synthetic Challenges :
- The branched alkyl groups (ethyl, propyl) in the target compound complicate regioselective synthesis compared to BP 27790, which features a simpler chloroacetyl substituent.
Notes:
- Comparisons were inferred from structural analogs and general sulfonamide chemistry.
- For authoritative data, consult specialized databases (e.g., Cambridge Structural Database, PubChem) or recent literature beyond the provided sources.
Biological Activity
4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure
The chemical formula for 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological pathways, particularly those involved in inflammation and cardiovascular regulation.
- Inhibition of Nitric Oxide Production : Similar sulfonamide derivatives have shown efficacy in inhibiting inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses. This inhibition can lead to reduced nitric oxide (NO) production, a key player in inflammation .
- Prostaglandin E2 (PGE2) Inhibition : The compound may also affect the production of PGE2, another significant mediator in inflammatory processes. Compounds that inhibit both NO and PGE2 production are being explored as potential anti-inflammatory agents .
- Calcium Channel Interaction : Research indicates that certain benzenesulfonamides can modulate calcium channels, thereby influencing vascular resistance and perfusion pressure. This suggests a potential role for 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide in cardiovascular modulation .
Biological Activity Data
The following table summarizes the biological activities observed in various studies related to sulfonamide derivatives, including 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide.
Case Study 1: Anti-inflammatory Properties
A study focusing on a series of sulfonamide derivatives demonstrated that compounds similar to 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide exhibited significant inhibition of NO production in LPS-induced RAW 264.7 macrophages. The most potent derivatives showed IC50 values indicating effective anti-inflammatory activity .
Case Study 2: Cardiovascular Effects
In isolated rat heart models, certain benzenesulfonamides were found to reduce coronary resistance and perfusion pressure significantly. This suggests that compounds like 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide could potentially interact with calcium channels to exert cardiovascular effects .
Research Findings
Recent studies have indicated that the structural modifications in sulfonamides can lead to enhanced biological activities:
- Structure-Activity Relationship (SAR) : Research exploring the SAR of sulfonamides has shown that specific functional groups can dramatically influence their biological efficacy, particularly in inflammation and cardiovascular modulation .
- Pharmacokinetics : Theoretical pharmacokinetic assessments using models such as ADME/PK indicate that the compound may exhibit favorable absorption and distribution properties, which are critical for its therapeutic application .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by reacting sulfonyl chlorides with amines under controlled pH (8–10) and temperature (0–5°C) to minimize side reactions. A typical route involves:
Sulfonation : Introducing the sulfonyl group to the benzene ring.
Amination : Reacting with ethylamine and propylamine derivatives in a stepwise manner to achieve regioselective N-substitution.
Critical factors include solvent polarity (e.g., DMF or THF), stoichiometric ratios of reactants, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures). Yields are influenced by steric hindrance from the ethyl and propyl groups, requiring extended reaction times (24–48 hrs) .
Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Crystallization : Optimize solvent evaporation or diffusion methods (e.g., layering hexane over a DCM solution) to grow high-quality crystals.
Data Collection : Use a diffractometer (Mo/Kα radiation, λ = 0.71073 Å) at 100–150 K to minimize thermal motion.
Refinement : Employ SHELX software for structure solution (direct methods) and refinement (full-matrix least-squares on F²). Validate bond lengths/angles against Cambridge Structural Database (CSD) norms.
For sulfonamides, intermolecular hydrogen bonds (N–H···O=S) and π-π stacking are critical for packing analysis .
Advanced Research Questions
Q. What computational strategies are recommended for predicting the bioactivity of 4-amino-N-ethyl-2-methyl-N-propylbenzenesulfonamide derivatives?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and density functional theory (DFT):
Docking : Target microbial enzymes (e.g., dihydropteroate synthase) using PyMOL for binding pocket analysis. Score ligand-receptor interactions (ΔG, binding affinity).
DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.
ADMET Prediction : Use SwissADME to assess pharmacokinetics (e.g., logP, bioavailability).
Cross-validate results with experimental antimicrobial assays (e.g., MIC against S. aureus or E. coli) .
Q. How should researchers address contradictions in reported antimicrobial efficacy data across studies involving sulfonamide derivatives?
- Methodological Answer : Conduct a meta-analysis with strict inclusion criteria:
Standardize Assays : Use CLSI guidelines for MIC determination. Control variables: inoculum size (5 × 10⁵ CFU/mL), incubation time (18–24 hrs), and solvent (DMSO ≤1%).
Statistical Analysis : Apply ANOVA or non-parametric tests (Kruskal-Wallis) to compare datasets. Identify outliers via Grubbs’ test.
Structural Variability : Compare substituent effects (e.g., electron-withdrawing groups on the benzene ring may reduce activity).
Contradictions often arise from differences in microbial strains, solvent interactions, or assay protocols .
Q. What are the best practices for optimizing crystallization conditions of sulfonamide derivatives to obtain high-quality single crystals?
- Methodological Answer :
Solvent Screening : Test polar/non-polar mixtures (e.g., ethanol/water, acetone/hexane). Use microbatch under oil for hygroscopic compounds.
Temperature Gradients : Slow cooling (0.5°C/hr) from saturation temperature.
Additives : Introduce co-crystallizing agents (e.g., 4-dimethylaminopyridine) to stabilize hydrogen-bond networks.
Monitor crystal growth via microscopy and validate with powder XRD to ensure phase purity. SHELXL refinement requires crystals with R-factor < 5% .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on the benzenesulfonamide core?
- Methodological Answer :
Library Synthesis : Prepare derivatives with systematic substituent variations (e.g., halogens, alkyl chains, or electron-donating groups at positions 2 and 4).
Biological Testing : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase) using fluorescence-based assays.
QSAR Modeling : Use partial least squares (PLS) regression to correlate descriptors (logP, molar refractivity) with activity. Validate with leave-one-out cross-validation.
Advanced SAR integrates molecular dynamics simulations to assess ligand flexibility in binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
